molecular formula C21H24N2O3 B2961805 2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-58-7

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2961805
CAS No.: 941918-58-7
M. Wt: 352.434
InChI Key: SKIKFWKKOKBAOP-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes an ethoxy group, a methyl group, and an oxopiperidinyl group attached to a benzamide core.

Preparation Methods

The synthesis of 2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethyl 2-bromoacetate under specific reaction conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various medical conditions, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    Repaglinide impurity E: This compound shares structural similarities but differs in its specific functional groups and biological activities.

    Apixaban: Another compound with a similar core structure but distinct pharmacological properties and applications

Properties

IUPAC Name

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-11-12-18(15(2)14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIKFWKKOKBAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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